molecular formula C9H5NS B1266706 Benzo[b]thiophene-2-carbonitrile CAS No. 55219-11-9

Benzo[b]thiophene-2-carbonitrile

Cat. No.: B1266706
CAS No.: 55219-11-9
M. Wt: 159.21 g/mol
InChI Key: RCYHXESNWFYTCU-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carbonitrile, also known as 2-Cyanobenzothiophene or Thianaphthene-2-carbonitrile, is a heterocyclic compound with the molecular formula C9H5NS. It is a derivative of benzothiophene, characterized by the presence of a cyano group (-CN) at the second position of the thiophene ring. This compound is of significant interest due to its diverse applications in organic synthesis and potential biological activities .

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19 . These interactions are crucial as they can influence the metabolism of other compounds and drugs within the body. The compound’s ability to inhibit these enzymes suggests its potential use in modulating metabolic pathways and drug interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 enzymes can lead to altered gene expression related to metabolic processes . Additionally, the compound’s effects on cell signaling pathways can impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and metabolic pathways, ultimately affecting cellular functions. The compound’s ability to modulate enzyme activity highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular functions over time, indicating the need for careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular functions. The compound’s role in modulating metabolic pathways underscores its potential as a tool for studying biochemical processes and developing therapeutic agents.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of the compound is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The ability to target specific subcellular locations can enhance the compound’s therapeutic efficacy and reduce potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters. This method typically requires the use of a base and a suitable solvent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of aminobenzothiophenes.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential in activating immune pathways make it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYHXESNWFYTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073555
Record name Benzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55219-11-9
Record name Benzo(b)thiophene-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055219119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo(b)thiophene-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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